molecular formula C13H9N2O5P B14567749 2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one CAS No. 61293-72-9

2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one

Cat. No.: B14567749
CAS No.: 61293-72-9
M. Wt: 304.19 g/mol
InChI Key: IGGYRATVPPWPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that features a nitroaniline moiety and a benzodioxaphosphinin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of 2-nitroaniline with a suitable phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-(2-Aminoanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one.

    Substitution: Formation of various substituted phosphorodioxaphosphinin derivatives.

Scientific Research Applications

2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzodioxaphosphinin ring can interact with various enzymes and proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.

    3-Nitroaniline: Similar to 2-nitroaniline but with the nitro group in the meta position.

    4-Nitroaniline: Similar to 2-nitroaniline but with the nitro group in the para position.

Uniqueness

2-(2-Nitroanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to the presence of both a nitroaniline moiety and a benzodioxaphosphinin ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that simpler nitroaniline derivatives cannot fulfill.

Properties

CAS No.

61293-72-9

Molecular Formula

C13H9N2O5P

Molecular Weight

304.19 g/mol

IUPAC Name

2-(2-nitroanilino)-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C13H9N2O5P/c16-13-9-5-1-4-8-12(9)19-21(20-13)14-10-6-2-3-7-11(10)15(17)18/h1-8,14H

InChI Key

IGGYRATVPPWPSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.